molecular formula C12H15NO3 B1326352 Ethyl 4-(azetidin-3-yloxy)benzoate CAS No. 954224-48-7

Ethyl 4-(azetidin-3-yloxy)benzoate

Cat. No.: B1326352
CAS No.: 954224-48-7
M. Wt: 221.25 g/mol
InChI Key: IHMHYTPAUVSGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ethyl 4-(azetidin-3-yloxy)benzoate involves several steps. One common method includes the reaction of ethyl 4-hydroxybenzoate with azetidine in the presence of a suitable base. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or benzene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Ethyl 4-(azetidin-3-yloxy)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates .

Mechanism of Action

The mechanism of action of Ethyl 4-(azetidin-3-yloxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Ethyl 4-(azetidin-3-yloxy)benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its azetidine moiety, which imparts distinct chemical and biological properties compared to other benzoate derivatives .

Properties

IUPAC Name

ethyl 4-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-5-10(6-4-9)16-11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMHYTPAUVSGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.